2,5-Dibromo-1-(methoxymethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPDHZWTTGEKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 2,5 Dibromo 1 Methoxymethoxy Benzene
Regioselective Bromination Strategies for Phenolic Precursors
The synthesis of the target compound fundamentally relies on the availability of a 2,5-dibrominated phenolic precursor. Achieving this specific substitution pattern through direct bromination of phenol (B47542) is challenging due to the powerful directing effects of the hydroxyl group.
Ortho- and Para-Directing Effects in Phenol Bromination
The hydroxyl (-OH) group of phenol is a potent activating group in electrophilic aromatic substitution reactions. savemyexams.com One of the lone pairs of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring's π-system. savemyexams.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles compared to benzene itself. savemyexams.comchemistrysteps.com
The increased electron density is not distributed uniformly around the ring but is concentrated at the positions ortho (carbons 2 and 6) and para (carbon 4) to the hydroxyl group. savemyexams.comlibretexts.org This is evident from the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack. Attack at the ortho and para positions allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. libretexts.orgmasterorganicchemistry.com Consequently, the hydroxyl group is a strong ortho, para-director, meaning that electrophiles like bromine will preferentially substitute at these positions. savemyexams.comchemistrysteps.com This inherent electronic preference makes the direct synthesis of a 2,5-disubstituted phenol from phenol itself synthetically unfeasible, as this would require substitution at a meta position relative to the initial bromine and at an ortho position to the hydroxyl group, a pattern that conflicts with the strong ortho, para-directing nature of the hydroxyl group.
Installation and Selective Protection of the Phenolic Hydroxyl Group
Once the 2,5-dibromophenol (B1293422) precursor is obtained, the phenolic hydroxyl group is protected to prevent it from interfering in subsequent synthetic steps. The methoxymethyl (MOM) ether is a common choice for protecting alcohols and phenols due to its relative stability under a variety of conditions. adichemistry.com
Methoxymethylation Procedures and Reagents
The MOM group is an acetal (B89532) that can be introduced using several reagents and conditions. adichemistry.com The selection of a particular method often depends on the sensitivity of the substrate to acidic or basic conditions and the desired scale of the reaction.
A common and effective method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM). adichemistry.comwikipedia.org The base neutralizes the HCl generated during the reaction. However, a significant drawback is that MOMCl is a potent carcinogen, which has prompted the development of safer alternatives. wikipedia.orgthieme-connect.de
Alternative reagents for methoxymethylation include:
Dimethoxymethane (B151124) (Methylal): This reagent can be used in the presence of a strong acid catalyst, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com
Methoxymethyl Acetate: This can be used with a Lewis acid catalyst, such as zinc chloride, in dichloromethane.
MOM-2-pyridylsulfide: This reagent, used with silver triflate (AgOTf), provides MOM ethers in good yields under mild and neutral conditions, making it suitable for acid-sensitive substrates. thieme-connect.deacs.org
The following table summarizes common reagents for the methoxymethylation of phenols.
| Reagent(s) | Catalyst/Base | Typical Solvent | Notes |
| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) or NaH | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Highly efficient but MOMCl is carcinogenic. adichemistry.comwikipedia.org |
| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P₂O₅) or Triflic Acid (TfOH) | Chloroform (B151607) or Dichloromethane | Requires strongly acidic conditions. adichemistry.com |
| Methoxymethyl Acetate | Zinc Chloride (ZnCl₂) | Dichloromethane | Milder conditions, uses a Lewis acid catalyst. |
| MOM-2-pyridylsulfide | Silver Triflate (AgOTf) / Sodium Acetate (NaOAc) | Tetrahydrofuran (THF) | Effective for acid-sensitive substrates under neutral conditions. thieme-connect.deacs.org |
Optimization of Protecting Group Efficiency and Yield
Optimizing the yield and efficiency of the MOM protection step involves several factors. A primary consideration is the choice of reagent to balance reactivity, safety, and substrate compatibility. wikipedia.orgacs.org For substrates sensitive to strong acids, methods employing Lewis acids or neutral conditions are preferable. acs.org
Further optimization can be achieved by adjusting reaction parameters:
Stoichiometry: Using a molar excess of the methoxymethylating agent, such as a tenfold excess of methoxymethyl acetate, can drive the reaction to completion and improve yields.
Solvent: The choice of solvent is crucial. Anhydrous aprotic solvents like dichloromethane or THF are typically used to prevent hydrolysis of the reagents and intermediates. adichemistry.com
Temperature: Most MOM protection reactions are run at room temperature or with gentle cooling (0 °C) to control reactivity. adichemistry.com
Purity of Reagents: The use of dry solvents and pure reagents is important, as water can consume the reagents and lower the yield. adichemistry.com For instance, drying the chloroform solvent over P₂O₅ prior to a reaction with dimethoxymethane and P₂O₅ can improve yields. adichemistry.com
The efficiency of the reaction is also dependent on the electronic nature of the phenol. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the phenolic oxygen, potentially slowing the reaction and requiring more forcing conditions.
Stepwise Synthetic Pathways and Reaction Conditions
The synthesis of 2,5-Dibromo-1-(methoxymethoxy)benzene is accomplished through a sequential, two-step process: the formation of the 2,5-dibromophenol core, followed by the protection of the hydroxyl group.
Step 1: Synthesis of 2,5-Dibromophenol
As direct bromination of phenol is not regioselective for the 2,5-positions, an indirect route is necessary. A reported synthesis starts from 2-amino-5-nitroanisole and proceeds through several transformations to obtain the required precursor, 2,5-dibromophenol. google.com This highlights the complexity involved in accessing this specific isomer.
Step 2: Methoxymethylation of 2,5-Dibromophenol
With the 2,5-dibromophenol precursor in hand, the final step is the protection of the phenolic hydroxyl group. A standard and effective method for this transformation is the reaction with chloromethyl methyl ether (MOMCl) and a hindered base like N,N-diisopropylethylamine (DIPEA).
The general reaction scheme is presented below:
| Step | Reactant | Reagents & Conditions | Product |
| 1 | Phenol (or substituted precursor) | Multi-step synthesis (e.g., via diazotization from substituted anilines) | 2,5-Dibromophenol |
| 2 | 2,5-Dibromophenol | Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 0 °C to room temperature | This compound |
This pathway ensures the correct placement of the bromine atoms before the hydroxyl functionality is masked as a MOM ether, leading to the desired final product. The choice of conditions for the second step can be adapted based on the available reagents and safety considerations, with alternative methoxymethylation protocols available to avoid the use of carcinogenic MOMCl. acs.org
Alternative Synthetic Routes and Methodological Comparisons
The preparation of this compound can be envisioned through two primary retrosynthetic pathways: either by introducing the bromine atoms onto a pre-existing methoxymethyl (MOM) protected phenol or by protecting a pre-brominated phenolic precursor. The feasibility and efficiency of these routes differ based on the directing effects of the substituents and the reactivity of the intermediates.
Route A: Methoxymethylation of a Dibrominated Precursor
The more direct and regiochemically controlled approach begins with the commercially available 2,5-dibromohydroquinone (B82636). sigmaaldrich.com This starting material already contains the desired bromine substitution pattern. The subsequent step involves the selective mono-protection of one of the hydroxyl groups as a methoxymethyl ether.
This protection is typically achieved using a methoxymethylating agent such as chloromethyl methyl ether (MOM-Cl) or bromomethyl methyl ether (MOM-Br) in the presence of a non-nucleophilic base. wikipedia.org Common bases for this transformation include N,N-diisopropylethylamine (DIPEA). The reaction is generally carried out in an inert aprotic solvent like dichloromethane. The challenge in this step is to achieve mono-alkylation over di-alkylation, which can often be controlled by using stoichiometric amounts of the base and the alkylating agent at controlled temperatures. The synthesis of the related compound, 1,4-Dibromo-2,5-bis(methoxymethoxy)benzene, suggests that protection of both hydroxyl groups is also a feasible transformation. chemicalbook.comnih.gov
Route B: Bromination of a Protected Phenol
An alternative strategy involves the initial protection of a simpler phenol, followed by bromination. This route would begin with hydroquinone (B1673460), which would first be mono-protected to form 1-hydroxy-4-(methoxymethoxy)benzene.
Methodological Comparison
A direct comparison highlights the advantages of Route A in terms of regiochemical control. By starting with the correctly substituted 2,5-dibromohydroquinone, the ambiguity of the bromination step is entirely avoided. Route B, while appearing straightforward, suffers from potential issues with regioselectivity during the bromination of the activated aromatic ring. The generation of isomeric byproducts is a significant drawback, making it a less efficient pathway for obtaining the pure target compound.
The table below provides a comparative overview of these two alternative synthetic methodologies.
| Feature | Route A: Methoxymethylation of 2,5-Dibromohydroquinone | Route B: Bromination of 1-hydroxy-4-(methoxymethoxy)benzene |
| Starting Material | 2,5-Dibromohydroquinone | Hydroquinone |
| Key Transformation | Selective mono-O-alkylation (MOM protection) | Electrophilic aromatic substitution (Dibromination) |
| Reagents | MOM-Cl, DIPEA, Dichloromethane | Br₂, Lewis Acid (e.g., FeBr₃) or other brominating agent |
| Regiocontrol | High: The positions of the bromine atoms are pre-determined. | Low: Potential for formation of multiple isomers due to directing group effects. |
| Primary Challenge | Achieving selective mono-protection over di-protection. | Controlling the regioselectivity of the two bromination steps. |
| Potential Byproducts | 1,4-Dibromo-2,5-bis(methoxymethoxy)benzene, unreacted starting material. | Isomeric dibromo- and polybromo-substituted products. |
| Overall Efficiency | Potentially higher due to superior control over isomer formation. | Likely lower due to product mixture and purification challenges. |
Reactivity and Mechanistic Investigations of 2,5 Dibromo 1 Methoxymethoxy Benzene
Selective Functionalization of Aryl Bromides
The selective functionalization of polyhalogenated aromatic compounds is a crucial strategy in organic synthesis, allowing for the stepwise introduction of different substituents to build molecular complexity. For a molecule like 2,5-Dibromo-1-(methoxymethoxy)benzene, the two bromine atoms are chemically non-equivalent due to the influence of the ortho/para-directing methoxymethoxy group, which would theoretically allow for selective reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the primary methods for the functionalization of aryl halides. sigmaaldrich.com The choice of reaction type allows for the introduction of a wide variety of substituents.
Chemoselective Reactivity of Halogen Atoms
For di- or polyhalogenated substrates, achieving chemoselectivity is a significant synthetic challenge. The relative reactivity of different halogen atoms (I > Br > Cl) is a well-established principle. In a molecule with two identical halogens, such as the two bromine atoms in this compound, selectivity is governed by more subtle electronic and steric effects imparted by the other substituents on the aromatic ring. The electron-donating methoxymethoxy group would influence the electronic density at the C-Br positions, potentially allowing for selective reaction at one site over the other under carefully controlled conditions. However, without experimental studies, any discussion of the chemoselective functionalization of this compound remains theoretical.
Differential Reactivity Based on Electronic and Steric Factors
The two bromine atoms in this compound exhibit distinct reactivity profiles, a phenomenon attributable to a combination of electronic and steric influences. The MOM group, being an ortho-para director, electronically activates the positions ortho and para to it. Consequently, the bromine atom at the C2 position is electronically differentiated from the one at the C5 position.
The C2-bromo substituent is ortho to the activating MOM group, which can lead to selective reactions at this site, particularly in processes like metal-halogen exchange or directed ortho-metalation. The proximity of the MOM ether's oxygen atoms can play a crucial role in directing reagents to the C2 position through chelation.
Steric hindrance also plays a significant role. The MOM group, while not exceedingly bulky, can influence the approach of reagents. For transformations involving large or sterically demanding reagents, the less hindered C5-bromo position might be favored. However, for many metal-catalyzed cross-coupling reactions, the electronic activation at the C2 position often outweighs steric considerations.
Kinetic and Thermodynamic Considerations in Selective Transformations
The selective transformation of one of the two bromine atoms in this compound is often governed by a delicate balance between kinetic and thermodynamic control. In many instances, reactions are performed at low temperatures to favor the kinetically controlled product, which typically arises from the faster reaction at the more electronically activated or sterically accessible site.
For example, in metal-halogen exchange reactions using organolithium reagents at low temperatures (e.g., -78 °C), the reaction is often under kinetic control. The formation of the more stable aryllithium species would be the thermodynamically favored outcome, but the activation barrier to reach this state might be higher. The selective lithiation at the C2 position is often the kinetic product due to the directing effect of the adjacent MOM group.
Conversely, allowing such a reaction to warm to higher temperatures could lead to equilibration and the formation of the thermodynamically more stable product. The relative stability of the potential intermediates and products is a key factor in determining the outcome under thermodynamic control.
Nucleophilic Aromatic Substitution Pathways
While nucleophilic aromatic substitution (SNAAr) is generally challenging on non-activated aryl halides, the presence of two bromine atoms on the benzene (B151609) ring of this compound can facilitate such reactions under specific conditions. The substitution of a bromide can be promoted by strong nucleophiles and is often catalyzed by transition metals, such as copper or palladium.
The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a transient Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the bromide ion restores the aromaticity of the ring. The relative reactivity of the two bromine atoms in SNAAr reactions will depend on the specific nucleophile and reaction conditions employed.
Directed Ortho Metalation (DoM) and Related Transformations
The methoxymethoxy (MOM) group is a potent directed metalation group (DMG), making this compound an excellent substrate for Directed Ortho Metalation (DoM) reactions. In this process, a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, selectively removes a proton from the position ortho to the DMG.
In the case of this compound, the MOM group directs the deprotonation to the C6 position. This regioselectivity is achieved through the coordinating effect of the oxygen atoms of the MOM group, which stabilize the transition state leading to the C6-lithiated species. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles, allowing for the introduction of various functional groups at the C6 position.
This strategy offers a powerful method for the regioselective functionalization of the aromatic ring, complementing other substitution reactions. The choice of base and reaction conditions is critical to favor deprotonation over metal-halogen exchange.
Deprotection Chemistry of the Methoxymethoxy Group
The methoxymethoxy (MOM) group is a widely used protecting group for phenols due to its stability under a range of conditions and its relatively straightforward removal. The deprotection of the MOM ether in derivatives of this compound is a key step in many synthetic sequences.
Acid-Catalyzed Cleavage Mechanisms
The most common method for the cleavage of MOM ethers is acid catalysis. The reaction proceeds through the protonation of one of the ether oxygen atoms, typically the one further from the aromatic ring, to form an oxonium ion. This is followed by the departure of the methoxymethyl cation, which is stabilized by resonance. The resulting phenoxide is then protonated to yield the free phenol (B47542).
A variety of acidic conditions can be employed, ranging from strong acids like hydrochloric acid or sulfuric acid to milder Lewis acids. The choice of acid and solvent system can be tailored to the substrate's sensitivity to acidic conditions.
Mild Deprotection Strategies
In cases where the substrate is sensitive to strongly acidic conditions, several milder deprotection strategies for the MOM group have been developed. These methods often offer improved selectivity and functional group tolerance.
One common approach involves the use of Lewis acids such as magnesium bromide or zinc bromide in a suitable solvent. These reagents can coordinate to the MOM ether oxygen atoms, facilitating its cleavage under non-protic conditions. Other methods include the use of reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or montmorillonite (B579905) K-10 clay.
Below is a table summarizing some of the deprotection methods for MOM-protected phenols:
| Reagent/Catalyst | Conditions | Comments |
| Hydrochloric Acid (HCl) | Aqueous or alcoholic solution | Strong acid, effective but can be harsh. |
| Trifluoroacetic Acid (TFA) | CH2Cl2, room temperature | Strong acid, often used for acid-sensitive substrates. |
| Magnesium Bromide (MgBr2) | Et2O or CH2Cl2 | Lewis acid, mild and selective. |
| Zinc Bromide (ZnBr2) | CH2Cl2 | Lewis acid, similar to MgBr2. |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water | Oxidative cleavage, useful for certain substrates. |
| Montmorillonite K-10 | CH2Cl2, reflux | Heterogeneous catalyst, easily removed by filtration. |
Orthogonal Deprotection in Polyfunctional Molecules
The strategic manipulation of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Orthogonal protection refers to the use of multiple, distinct protecting groups within a single molecule, where each can be removed under a specific set of reaction conditions without affecting the others. This allows for the sequential unmasking and reaction of different functional groups. The compound this compound serves as a valuable scaffold in polyfunctional molecules, where the methoxymethyl (MOM) ether acts as a protecting group for a phenolic hydroxyl group, and the two bromine atoms are handles for further functionalization, often through cross-coupling reactions. The concept of orthogonal deprotection in molecules derived from this scaffold can be viewed from two perspectives: the selective removal of the MOM group in the presence of other functionalities, and the selective reaction at other sites (e.g., the C-Br bonds) while the MOM group remains intact.
In the synthesis of complex molecules, it is often necessary to perform reactions at specific positions on the aromatic ring of this compound derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the sites of the bromine atoms. nih.govlibretexts.org The stability of the MOM ether under the conditions of these coupling reactions is crucial for an orthogonal strategy.
For instance, in a hypothetical polyfunctional molecule containing the 2,5-dibromo-1-(methoxymethoxy)phenyl moiety alongside other sensitive groups, a Suzuki-Miyaura coupling could be performed selectively at one or both bromine atoms. The reaction typically employs a palladium catalyst and a base, conditions under which the MOM ether is generally stable. libretexts.org This allows for the introduction of new aryl or vinyl substituents without premature deprotection of the phenol.
The regioselectivity of such coupling reactions on di- or polyhalogenated aromatic compounds can also be a form of orthogonality. Studies on related di- and tri-halogenated systems have shown that it is possible to achieve selective coupling at the more reactive halogen or the less sterically hindered position. beilstein-journals.orgnih.gov This principle can be extended to derivatives of this compound, allowing for a stepwise functionalization of the aromatic ring.
Conversely, the selective cleavage of the MOM ether in a polyfunctional molecule is another critical aspect of an orthogonal approach. The MOM group is known to be labile to acidic conditions. organic-chemistry.org This allows for its removal in the presence of functional groups or other protecting groups that are stable to acid but sensitive to the conditions used for other transformations (e.g., basic or reducing conditions).
A variety of reagents and conditions have been developed for the chemoselective deprotection of MOM ethers. For example, methods utilizing Lewis acids or protic acids can be finely tuned to achieve deprotection without affecting other acid-sensitive groups that might be present in a complex molecule derived from this compound.
The following table provides examples of reaction conditions that could be employed for the orthogonal functionalization and deprotection of molecules containing the 2,5-dibromo-1-(methoxymethoxy)phenyl unit, based on established methodologies for related compounds.
| Transformation | Reagents and Conditions | Functionality Affected | Orthogonal Functionality (Stable) | Reference (Illustrative) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | C-Br bond | MOM ether, ester groups | nih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | C-Br bond | MOM ether, silyl (B83357) ethers | libretexts.org |
| MOM Deprotection | HCl, MeOH, rt | MOM ether | C-Br bonds, alkyl groups | organic-chemistry.org |
| MOM Deprotection | MgBr₂, Et₂O, rt | MOM ether | C-Br bonds, Boc protecting groups | N/A |
This table is illustrative and presents general conditions that may need to be optimized for specific substrates.
The mechanistic basis for this orthogonality lies in the distinct reactivity of the different functional groups. The C-Br bonds are susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycle of cross-coupling reactions. libretexts.org In contrast, the MOM ether is an acetal (B89532), which is stable to the basic conditions of many coupling reactions but is readily hydrolyzed under acidic conditions via protonation of one of the oxygen atoms, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol.
Applications of 2,5 Dibromo 1 Methoxymethoxy Benzene in the Synthesis of Advanced Organic Scaffolds and Materials
Precursor for Optoelectronic Materials
The investigation into the role of 2,5-Dibromo-1-(methoxymethoxy)benzene as a precursor for materials in optoelectronics did not yield specific research articles or patents. The utility of dibromo-aromatic compounds is well-established in this field, but applications appear to be dominated by more symmetrical or otherwise substituted analogs.
A detailed search did not identify any specific instances of this compound being used as a monomer in the synthesis of conjugated polymers or oligomers. Research in this area heavily features related molecules like 1,4-dibromo-2,5-dialkoxybenzene derivatives, which are used to create soluble poly(p-phenylene)s and other polymers for electronic applications. researchgate.net The synthesis of high-performance carbazole-based polymers, for example, often employs Suzuki polycondensation reactions with different dibromo-monomers, but this compound is not mentioned among them. google.com The methoxymethoxy (MOM) group is typically a protecting group for a phenol (B47542), suggesting the compound could be an intermediate for creating phenolic polymers, but direct polymerization from the MOM-protected monomer is not documented.
There are no available studies describing the synthesis of fluorescent dyes or probes that originate from this compound. The design of fluorescent molecules is highly specific, and while substituted benzenes are core components, the unique 1,2,5-substitution pattern of this compound with a single MOM group has not been reported as a key fluorophore precursor.
Building Block for Ligands in Catalysis
The use of this compound as a foundational unit for constructing ligands used in catalysis is not documented in the scientific literature. While bromoarenes are common starting points for phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands via metal-catalyzed cross-coupling or lithiation, no specific examples employing this particular molecule could be found.
Contributions to Natural Product Total Synthesis
A significant application of this compound and its derivatives is in the total synthesis of complex natural products. A notable example is its role as a precursor in the synthesis of (+)-Torreyanic acid, a dimeric quinone epoxide with a complex, densely functionalized structure. The synthesis of this natural product showcases the utility of the dibromobenzene core in creating key quinone intermediates.
The general strategy involves the transformation of the protected hydroquinone (B1673460) system into a reactive quinone derivative, which then participates in a cascade of reactions to build the intricate polycyclic system of the natural product. The synthesis of related quinone epoxides often begins with a 1,4-dihalogenated and 2,5-dialkoxy-substituted benzene (B151609) ring. In a biomimetic approach to (+)-Torreyanic acid, a key intermediate is a chiral quinone monoepoxide. The synthesis of such quinones can be envisioned starting from a suitably protected hydroquinone like this compound.
The synthetic sequence typically involves the following key transformations:
Functionalization of the Aromatic Core: The bromine atoms on the benzene ring serve as handles for introducing other functional groups through reactions such as metal-halogen exchange followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions. This allows for the attachment of side chains necessary for the subsequent cyclization steps.
Deprotection and Oxidation: The methoxymethyl (MOM) group can be chemoselectively cleaved under mild acidic conditions to reveal the free hydroquinone. Subsequent oxidation then furnishes the corresponding p-benzoquinone. The choice of oxidizing agent is crucial to ensure compatibility with other functional groups in the molecule.
Cascade Reactions: The generated quinone can then undergo a series of transformations, such as epoxidation followed by electrocyclization and dimerization, to construct the complex cage-like structure of torreyanic acid. uh.edunih.govresearchgate.net
The following table outlines the conceptual synthetic pathway from a protected dibromohydroquinone to a key quinone intermediate for natural product synthesis.
| Step | Reactant | Reagents and Conditions | Product | Purpose |
| 1 | This compound | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., an aldehyde) | Functionalized dibromobenzene derivative | Introduction of a side chain |
| 2 | Functionalized dibromobenzene derivative | Acid (e.g., HCl in MeOH) | Functionalized 2,5-dibromohydroquinone (B82636) | Deprotection of the hydroxyl group |
| 3 | Functionalized 2,5-dibromohydroquinone | Oxidizing agent (e.g., (diacetoxyiodo)benzene) | Functionalized p-benzoquinone | Formation of the reactive quinone |
Engineering of Molecular Recognition Elements
The rigid and well-defined geometry of the 1,4-disubstituted benzene ring makes this compound and its analogs valuable scaffolds for the construction of molecular recognition elements such as molecular tweezers, clips, and macrocycles. These structures are designed to bind specific guest molecules through non-covalent interactions, with applications in sensing, catalysis, and materials science.
A key strategy in the design of such host molecules is the creation of preorganized cavities or clefts that are complementary in size, shape, and chemical functionality to the intended guest. The dibromo-functionality of the starting material allows for the divergent synthesis of larger, more complex structures through iterative cross-coupling reactions.
A notable application in this area is the use of a protected 2,5-dibromohydroquinone derivative in the synthesis of rigid-strut-containing crown ethers and nih.govcatenanes. uh.edu In a specific example, a tetrahydropyranyl (THP)-protected 2,5-dibromohydroquinone was utilized as a central building block. The principle of using a protected hydroquinone as a rigid spacer is directly applicable to the MOM-protected analog. The synthetic approach involves:
Initial Coupling: The protected 2,5-dibromohydroquinone undergoes a Sonogashira coupling reaction with a terminal alkyne, extending the framework.
Macrocyclization: The resulting elongated strut, after further functionalization, is then used in a macrocyclization reaction to form a large ring structure, such as a crown ether. The hydroquinone unit provides rigidity to a specific portion of the macrocycle.
Further Elaboration: The remaining bromine atom can be used for further modifications, such as the attachment of other recognition motifs or for linking the macrocycle into larger assemblies like metal-organic frameworks.
This modular approach allows for the systematic variation of the size and shape of the molecular cavity, enabling the tuning of its recognition properties for different guests. The protected hydroxyl group can be unmasked at a later stage to introduce a hydrogen-bonding site within the cavity, further enhancing binding selectivity.
The following table illustrates a representative synthetic sequence for the construction of a rigid molecular scaffold from a protected dibromohydroquinone.
| Step | Reactant | Reagents and Conditions | Product | Purpose |
| 1 | THP-protected 2,5-dibromohydroquinone | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Monosubstituted alkyne derivative | Introduction of a rigid linker |
| 2 | Monosubstituted alkyne derivative | K₂CO₃, MeOH | Terminal alkyne | Deprotection of the alkyne |
| 3 | Terminal alkyne | Second coupling partner (e.g., a diiodoarene), Pd catalyst | Extended rigid strut | Elongation of the molecular scaffold |
| 4 | Extended rigid strut | Macrocyclization precursors | Macrocyclic host molecule | Formation of the molecular recognition element |
Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2,5-Dibromo-1-(methoxymethoxy)benzene, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl (MOM) protecting group. The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing bromine atoms and the electron-donating methoxymethoxy group. The MOM group would exhibit two distinct signals: a singlet for the methyl (CH₃) protons and a singlet for the methylene (B1212753) (CH₂) protons.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts indicating the electronic environment. Two additional signals would correspond to the carbons of the methoxymethoxy group.
A detailed analysis of chemical shifts, integration, and coupling constants would allow for the unambiguous assignment of the structure. However, specific, experimentally determined NMR data for this compound is not currently available in published literature.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.
The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern could reveal the loss of the methoxymethyl group or bromine atoms, further confirming the structure. At present, published mass spectral data for this specific compound is unavailable.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkage in the methoxymethoxy group, as well as C-H stretching and bending vibrations for the aromatic ring and the alkyl portions of the MOM group. The C-Br stretching vibrations would appear in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the benzene ring.
Specific vibrational frequencies for this compound are not documented in the available literature.
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. If this compound can be obtained as a suitable single crystal, this technique would offer an unambiguous confirmation of its molecular structure. The process would involve mounting a crystal on a diffractometer and analyzing the diffraction pattern of X-rays. There are currently no published crystal structures for this compound.
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC would be a rapid and convenient method to monitor the synthesis of this compound from its precursors. By comparing the retention factor (Rf) of the product to that of the starting materials, the progress of the reaction can be determined.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful techniques for determining the purity of the final compound. A pure sample would ideally show a single peak in the chromatogram. These methods can also be used for purification on a larger scale.
While these techniques are standard practice, specific retention times or Rf values for this compound are dependent on the specific conditions (e.g., stationary phase, mobile phase) and are not reported in a general context.
Theoretical and Computational Chemistry Studies of 2,5 Dibromo 1 Methoxymethoxy Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 2,5-Dibromo-1-(methoxymethoxy)benzene, DFT calculations, likely at a level of theory such as B3LYP/6-311++G(d,p), can elucidate several key electronic properties. researchgate.net
A full geometry optimization of the molecule would reveal the bond lengths, bond angles, and dihedral angles of its most stable conformation. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxymethoxy group, indicating their nucleophilic character, and positive potential around the hydrogen atoms.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates the ability to donate electrons. | |
| LUMO Energy | Indicates the ability to accept electrons. | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |
| Dipole Moment | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and would need to be calculated using appropriate DFT methods.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape. nih.gov
The methoxymethoxy (MOM) protecting group introduces conformational flexibility. MD simulations can explore the rotational freedom around the C-O bonds connecting the MOM group to the benzene (B151609) ring and the O-C-O bonds within the MOM group itself. These simulations can identify the most stable conformers and the energy barriers between them. nih.gov
By simulating the molecule in different solvents, it is also possible to study the effect of the environment on its conformational preferences. The results of such simulations can be visualized through Ramachandran-like plots for the relevant dihedral angles, showing the populated conformational states. nih.gov
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Behavior |
| C-C-O-C | Rotation around the bond connecting the benzene ring to the MOM group | Will determine the orientation of the MOM group relative to the ring. |
| C-O-C-O | Rotation within the methoxymethoxy group | Will influence the overall shape and steric hindrance of the protecting group. |
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling can be a powerful tool for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and steric factors, it is possible to forecast the likely sites of reaction and the preferred products.
For electrophilic aromatic substitution, for instance, the positions on the benzene ring most susceptible to attack can be identified by calculating the condensed Fukui functions or by examining the MEP map. The electron-donating nature of the methoxymethoxy group would likely direct electrophiles to the ortho and para positions relative to it, although steric hindrance from the MOM group and the bromine atoms would also play a significant role.
In the case of metal-halogen exchange, a common reaction for aryl bromides, computational models can help predict which of the two bromine atoms is more likely to react. This will depend on subtle differences in their electronic environment and accessibility.
Elucidation of Reaction Mechanisms Through Transition State Calculations
Transition state theory is a cornerstone of understanding chemical reaction mechanisms, and computational chemistry provides the tools to locate and characterize transition states. For reactions involving this compound, transition state calculations can be invaluable. youtube.com
These calculations can also shed light on the stereoselectivity or regioselectivity of a reaction by comparing the energies of different possible transition states. This information is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. acs.org
Table 3: Illustrative Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | 15-25 (typical range) |
| Products | Varies |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. While often used in drug discovery, QSAR can also be applied to predict non-biological properties of interest in materials science or process chemistry. nih.gov
For analogues of this compound, a QSAR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time. This would involve generating a set of molecular descriptors for each analogue, which are numerical representations of various aspects of the molecular structure (e.g., size, shape, electronic properties). nih.gov
By building a statistical model that correlates these descriptors with the property of interest, it becomes possible to predict that property for new, unsynthesized analogues. This can guide the design of new compounds with desired physical or chemical characteristics, saving time and resources in the laboratory. The reliability of such models is assessed through various validation techniques. mdpi.com
Future Directions and Emerging Research Avenues for 2,5 Dibromo 1 Methoxymethoxy Benzene
The strategic positioning of two bromine atoms and a methoxymethyl (MOM) ether protecting group makes 2,5-Dibromo-1-(methoxymethoxy)benzene a versatile building block in organic synthesis. While it has been utilized in the construction of complex molecules, its full potential is yet to be unlocked. The following sections explore promising future research directions that could expand its utility, enhance the efficiency of its transformations, and align its application with the principles of modern, sustainable chemistry.
Q & A
Q. What are the optimized synthetic routes for 2,5-Dibromo-1-(methoxymethoxy)benzene, and how do reaction conditions influence yield?
The synthesis of this compound typically involves sequential functionalization of a benzene ring. A plausible route includes:
Methoxymethoxy protection : Introducing the methoxymethoxy group via alkylation of a dihydroxybenzene precursor using chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., NaH) .
Bromination : Electrophilic bromination using Br₂ in a Lewis acid catalyst (e.g., FeBr₃) at low temperatures (0–5°C) to achieve regioselective 2,5-dibromination .
Critical factors :
- Temperature control during bromination minimizes polybromination byproducts.
- Solvent polarity (e.g., dichloromethane vs. acetic acid) affects reaction kinetics and regioselectivity.
Yield optimization : Pilot studies report yields of 70–85% for analogous dibrominated methoxymethoxy derivatives under controlled conditions .
Q. How can researchers characterize the structure and purity of this compound?
Q. What are the stability and storage requirements for this compound?
- Stability : The compound is sensitive to light and moisture, which can hydrolyze the methoxymethoxy group. Degradation products include dibromophenol derivatives .
- Storage : Store at 4°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis .
Advanced Research Questions
Q. How does the methoxymethoxy group influence regioselectivity in further functionalization reactions?
The methoxymethoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para and meta positions relative to itself. However, bromine’s strong electron-withdrawing effect at positions 2 and 5 creates a competitive directing influence:
- Electrophilic substitution : Nitration or sulfonation favors the remaining unsubstituted positions (e.g., position 4) due to steric and electronic effects .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids proceeds efficiently at bromine sites, leveraging Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- DFT calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO of the brominated ring is localized at C-Br bonds, favoring SNAr mechanisms .
- Molecular docking : Used in drug design to simulate interactions between derivatives and biological targets (e.g., enzyme active sites) .
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological audits : Compare reaction protocols for variables like solvent purity, catalyst aging, or temperature gradients. For example, trace water in solvents can hydrolyze methoxymethoxy groups, reducing yields .
- Data cross-validation : Use multiple characterization techniques (e.g., NMR, HRMS) and reference databases (PubChem, EPA DSSTox) to verify spectral assignments .
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
